2-Bromo-5,6-dichloropyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5,6-dichloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-4-3(9)1-2(7)5(8)10-4/h1H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDNQPYDCCDMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682483 | |
| Record name | 2-Bromo-5,6-dichloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253889-50-7 | |
| Record name | 2-Bromo-5,6-dichloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-bromo-5,6-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 5,6 Dichloropyridin 3 Amine and Its Pyridine Precursors
Crafting the Halogenated Pyridine (B92270) Scaffold
The journey towards 2-Bromo-5,6-dichloropyridin-3-amine begins with the construction of appropriately substituted pyridine intermediates. The precise placement of halogen atoms is critical and can be achieved through several established chemical strategies.
Direct Halogenation of the Pyridine Ring
Direct halogenation of the pyridine ring system is a fundamental approach to introducing chloro and bromo substituents. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution (EAS) more challenging than for benzene (B151609) derivatives, often necessitating harsh reaction conditions. bloomtechz.com The regioselectivity of these reactions is heavily influenced by the electronic properties of existing substituents and the reaction conditions employed. For instance, the direct nitration of 2,4-dichloropyridine, a key step in forming a precursor, is a foundational method where the chlorine atoms direct the incoming nitro group to the 5-position. This EAS reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids at controlled temperatures to prevent over-nitration.
Bromination can be achieved using reagents like elemental bromine, often in the presence of a Lewis acid or in oleum. doubtnut.com The choice of brominating agent and conditions is crucial for controlling the position of bromination. For electron-rich aromatic compounds, which some pyridine derivatives can be, multiple brominations can occur. google.com To achieve selective monobromination, milder reagents such as potassium tribromide in the presence of water can be employed. google.com
Navigating Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for introducing halogens and other functional groups onto the pyridine ring, particularly for highly halogenated pyridines. In these reactions, a nucleophile displaces a leaving group, typically a halide, at positions activated by electron-withdrawing groups (such as the pyridine nitrogen itself or a nitro group). The reactivity order for leaving groups is generally F > Cl > Br > I.
For precursors to this compound, SNAr can be employed to introduce or exchange halogen atoms. For example, in 3-substituted 2,6-dichloropyridines, the regioselectivity of substitution by alkoxides can be controlled by the choice of solvent, with non-polar, aprotic solvents favoring substitution at the position ortho to the 3-substituent. researchgate.net This level of control is vital when constructing a specific substitution pattern.
Regioselective Pathways to Dihalogenated and Trihalogenated Pyridine Intermediates
The synthesis of the target molecule relies on the regioselective formation of di- and trihalogenated pyridine intermediates. A common strategy involves the sequential halogenation of a pre-functionalized pyridine. For example, the synthesis of 2-amino-4,5-dichloropyridine has been achieved from 2-amino-4-chloropyridine, demonstrating a route to increase the degree of chlorination on an already substituted ring.
A key intermediate for the title compound could be a dichloronitropyridine. The direct nitration of 2,6-dichloropyridine (B45657) selectively yields 3-nitro-2,6-dichloropyridine with high regioselectivity (>90%) when using concentrated nitric and sulfuric acids at low temperatures. The two chlorine atoms deactivate the ring but direct the electrophilic nitronium ion to the less hindered 3-position. This intermediate is pivotal, as the nitro group can subsequently be reduced to the required amine functionality.
Another relevant precursor is 2-bromo-3-nitropyridine, which can be synthesized from 2-amino-3-nitropyridine (B1266227) via a Sandmeyer-type reaction, involving diazotization followed by the addition of cuprous bromide (CuBr) in hydrobromic acid (HBr). This highlights a reliable method for introducing a bromine atom at the 2-position of a nitrated aminopyridine.
| Starting Material | Reagents | Product | Yield | Reference |
| 2,4-Dichloropyridine | HNO₃, H₂SO₄ | 2,4-Dichloro-5-nitropyridine | Not specified | |
| 2,6-Dichloropyridine | HNO₃, H₂SO₄ | 3-Nitro-2,6-dichloropyridine | >90% regioselectivity | |
| 2-Amino-3-nitropyridine | 1. NaNO₂, HBr; 2. CuBr | 2-Bromo-3-nitropyridine | Not specified | |
| 2-Amino-4-chloropyridine | Not specified | 2-Amino-4,5-dichloropyridine | Not specified |
Installing the Amine Functionality
With a suitably halogenated pyridine scaffold in hand, the final key step is the introduction of the amino group at the 3-position to yield this compound.
Direct Amination and the Use of Ammonia (B1221849)/Amine Reagents
Direct amination of a halogenated pyridine can be achieved through nucleophilic substitution of a halide with ammonia or an amine. This approach is particularly effective when the pyridine ring is activated by electron-withdrawing groups. For instance, the amination of 3-amino-2-chloropyridine (B31603) with concentrated aqueous ammonia has been reported. orgsyn.org However, for a trihalogenated system, achieving selective amination at a specific position can be challenging and may lead to mixtures of products. The reactivity of the different halogen atoms (bromo vs. chloro) and their positions on the ring will dictate the outcome.
Multi-step Convergent Syntheses for Amine Introduction
A more controlled and widely used approach involves a multi-step sequence, typically the reduction of a nitro group that was introduced earlier in the synthesis. This convergent strategy allows for the secure placement of the amino group.
Starting from an intermediate like 3-nitro-2,6-dichloropyridine, the nitro group can be reduced to an amine to furnish 3-amino-2,6-dichloropyridine. This reduction is commonly carried out using methods such as catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst) or with reducing metals like iron powder in an acidic medium. orgsyn.org
Following the formation of a dichlorinated aminopyridine, the final bromine atom can be introduced. For example, if one were to start with 3-amino-5,6-dichloropyridine, a selective bromination at the 2-position would be required. The amino group is an activating, ortho-, para-director, which would favor substitution at the 2- and 4-positions.
An alternative convergent route could involve a Sandmeyer reaction on a diaminodichloropyridine. wikipedia.orgbyjus.com For instance, if 2,3-diamino-5,6-dichloropyridine were synthesized, a selective diazotization of the 2-amino group followed by treatment with a copper(I) bromide source could potentially yield the target compound. chemicalbook.com The synthesis of 2,3-diamino-5-bromopyridine (B182523) is well-documented and involves the nitration of 2-amino-5-bromopyridine (B118841) to give 2-amino-5-bromo-3-nitropyridine, followed by reduction of the nitro group. orgsyn.org A similar strategy could conceivably be applied to a dichlorinated analogue.
| Precursor | Reagents | Product | Reference |
| 3-Nitro-2,6-dichloropyridine | Catalytic hydrogenation (H₂/Pd-C) or Fe/acid | 3-Amino-2,6-dichloropyridine | |
| 2-Amino-5-bromo-3-nitropyridine | Reduced iron, ethanol, HCl | 2,3-Diamino-5-bromopyridine | orgsyn.org |
| Aryl diazonium salt | CuBr | Aryl bromide | wikipedia.orgbyjus.com |
Control of Regioselectivity and Chemoselectivity in Amination Reactions
The introduction of an amino group onto a polyhalogenated pyridine ring, a key step in the synthesis of this compound, presents significant challenges in controlling regioselectivity and chemoselectivity. The reactivity of the different halogen-substituted positions on the pyridine ring can be influenced by a variety of factors, including the nature of the halogen, the electronic properties of other substituents, the choice of catalyst, and the reaction conditions.
In polyhalogenated pyridines, the general order of reactivity for nucleophilic aromatic substitution (SNAr) is typically C4(6) > C2 > C5. acs.org This inherent reactivity difference can be exploited to achieve selective amination. For instance, in the case of 2,5-dihalopyridines, selective amination can be achieved at either the C-2 or C-5 position by modulating the reactivity of the carbon-halogen bond at the C-5 position. rsc.org Copper-catalyzed amination has been shown to be effective for the selective amination at the C-5 position of 2-amino/2-hydroxy-5-halopyridines and 2-bromo-5-iodopyridine. rsc.org In the latter, amination occurs preferentially at the more reactive C-I bond. rsc.org
The choice of solvent can also play a crucial role in directing the regioselectivity of substitution reactions. For example, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, the use of solvents like THF and CH2Cl2 favors substitution at the 2-position, while DMF and MeOH promote substitution at the 6-position. nih.govpharm.or.jp
Furthermore, the development of base-promoted selective amination of polyhalogenated pyridines in water offers an environmentally benign and highly efficient method. acs.org This approach has demonstrated excellent selectivity and can be scaled up for larger preparations. acs.org Mechanistic studies suggest a pathway involving the dissociation of N,N-dimethylformamide (DMF) to generate dimethylamine, which then acts as the nucleophile. acs.org
For more challenging substrates, such as those with multiple chlorine substituents, achieving high regioselectivity can be difficult. In the case of 6-aryl-2,4-dichloropyrimidine, palladium-catalyzed amination with aliphatic secondary amines and anilines strongly favors the formation of the C4-substituted product. acs.org Interestingly, the reactions with aromatic amines were found to proceed with high regioselectivity even without a catalyst. acs.org
| Factor | Observation | Example Substrate | Reference |
|---|---|---|---|
| Halogen Reactivity | Amination occurs at the more reactive C-I bond over the C-Br bond. | 2-Bromo-5-iodopyridine | rsc.org |
| Solvent Effects | DMF and MeOH favor substitution at the 6-position, while THF and CH2Cl2 favor the 2-position. | Methyl 2,6-dichloropyridine-3-carboxylate | nih.govpharm.or.jp |
| Catalyst System | Pd-catalysis with LiHMDS as a base favors C4 substitution. | 6-Aryl-2,4-dichloropyrimidine | acs.org |
| Reaction Conditions | Base-promoted amination in water provides high chemoselectivity. | Polyhalogenated pyridines | acs.org |
Advanced Synthetic Techniques Applicable to this compound
Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound, often leading to improved yields, shorter reaction times, and more environmentally friendly processes.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com This technique can significantly reduce reaction times, often from hours to minutes, and improve product yields. nih.govacs.org The application of microwave irradiation has been successfully demonstrated in the synthesis of various pyridine and aminopyridine derivatives. nih.govmdpi.comnih.gov For instance, a one-pot, four-component reaction to produce novel pyridine derivatives under microwave irradiation resulted in excellent yields (82%–94%) and short reaction times (2–7 minutes). acs.org This method is recognized as a green chemistry tool due to its efficiency and reduced energy consumption. nih.govijarsct.co.in
High-pressure conditions can be employed to facilitate nucleophilic aromatic substitution (SNAr) reactions that are otherwise sluggish at atmospheric pressure. acsgcipr.org Running reactions in a closed vessel under pressure allows for the use of temperatures above the solvent's boiling point, which can significantly increase the reaction rate. acsgcipr.org This technique is particularly useful for unactivated or less reactive halo-pyridines. acsgcipr.orgacs.org While often associated with microwave heating for smaller scale reactions, high-pressure conditions can also be achieved in continuous flow reactors, enabling larger-scale production. acsgcipr.org
Metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines. wikipedia.orglibretexts.orgyoutube.com This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines with a broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The development of various generations of catalyst systems, featuring different phosphine (B1218219) ligands, has enabled the coupling of virtually any amine with a wide array of aryl partners under increasingly mild conditions. wikipedia.org
Copper-catalyzed amination reactions have also emerged as a valuable alternative, offering a more economical and less toxic option compared to palladium. rsc.orgnih.gov Copper catalysts have been shown to be effective in the selective amination of halopyridines, including the chemoselective N- and O-arylation of amino alcohols. rsc.orgnih.gov The development of specific ligands, such as N1,N2-diarylbenzene-1,2-diamines, has significantly expanded the scope of copper-catalyzed C-N coupling reactions. nih.gov
| Technique | Advantages | Applicable Reactions | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficient. | Multicomponent reactions, C-N bond formation. | nih.govmdpi.comacs.orgnih.gov |
| High-Pressure Conditions | Increased reaction rates for sluggish reactions. | Nucleophilic aromatic substitution (SNAr). | acsgcipr.org |
| Metal-Catalyzed Amination (Pd & Cu) | Broad substrate scope, high functional group tolerance, milder conditions. | Buchwald-Hartwig amination, selective C-N bond formation. | rsc.orgwikipedia.orglibretexts.orgnih.gov |
Sustainability and Efficiency in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic planning to create more sustainable and efficient chemical processes.
The application of green chemistry principles aims to minimize the environmental impact of chemical synthesis. ijarsct.co.in This includes the use of environmentally benign solvents like water, the development of catalyst systems that can be recycled and reused, and the design of one-pot multicomponent reactions that reduce the number of synthetic steps and waste generation. bohrium.combohrium.com
The use of water as a solvent in the base-promoted amination of polyhalogenated pyridines is a prime example of a green synthetic approach. acs.org Furthermore, the development of recyclable catalysts, such as sulfonic acid-functionalized magnetic graphitic carbon nitride, allows for their easy separation from the reaction mixture and reuse over multiple cycles without significant loss of activity. bohrium.com One-pot multicomponent reactions are inherently more efficient and sustainable as they combine several synthetic transformations into a single operation, reducing solvent usage, energy consumption, and waste production. bohrium.com
2 Process Optimization for Yield and Purity
The efficient synthesis of this compound and its precursors hinges on meticulous process optimization to maximize product yield and ensure high purity. Research efforts focus on several key areas, including the fine-tuning of reaction conditions, control of regioselectivity, and effective purification methods to minimize byproducts.
Optimization of Precursor Synthesis
Chlorination and Nitration: In the synthesis of precursors like 2,3-dichloro-5-nitropyridine, the selection of reagents and reaction conditions is paramount. For instance, in multi-step syntheses starting from 2-halogenated acrylates, the use of specific Lewis acids like cuprous chloride (at 2–10 wt%) during the cyclization step at temperatures between 95–100°C has been shown to maximize intermediate yields to 86–91%. Subsequent chlorination steps to replace hydroxyl groups often employ an excess of reagents like phosphorus pentachloride (PCl₅) (e.g., 1.5 equivalents) to drive the reaction to completion and minimize the formation of partially chlorinated byproducts. The temperature for such chlorination reactions is also a critical parameter, typically controlled between 60°C and 140°C. google.com
Another route involves the direct nitration of dichloropyridines using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to selectively install the nitro group at the 5-position. This is followed by chlorination of the resulting hydroxyl intermediate, which can achieve near-quantitative conversion.
Control of Regioselectivity: The formation of isomers is a common challenge in pyridine chemistry, leading to impurities that are often difficult to separate. The choice of solvent has been identified as a key factor in controlling regioselectivity. In the reaction of 2,6-dichloro-3-nitropyridine (B41883) with nucleophiles, using an aprotic solvent favors the formation of the 3-NO₂ product, whereas a protic solvent mainly yields the 5-NO₂ isomer. acs.org This strategic selection of solvent is crucial for directing the synthesis towards the desired product and simplifying purification.
Optimization of Amination and Halogenation
Selective C-N Bond Formation: Introducing the amine group onto a di- or tri-halogenated pyridine ring requires careful control to prevent multiple substitutions, which would lower the yield of the desired mono-amino product. A study on the copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine (B144722) and various amines highlights a systematic approach to optimization. researchgate.net By evaluating different copper sources, ligands, and bases, optimal conditions were identified to favor selective monosubstitution. researchgate.net
The table below summarizes the optimization of the copper-catalyzed amination of 2,6-dibromopyridine.
| Parameter | Variation | Observation | Citation |
|---|---|---|---|
| Copper Source | CuI, CuBr, CuCl, Cu₂O, CuO, Cu(OAc)₂ | Copper(I) sources were more active; CuI provided the best results. | researchgate.net |
| Ligand | Various diamines | Ligand presence was crucial for catalytic activity; N,N'-dimethylethylenediamine was highly effective. | researchgate.net |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ was found to be an effective base for the reaction. | researchgate.net |
| Temperature | Varied | 90°C was identified as the optimal reaction temperature. | researchgate.net |
Halogenation: In the synthesis of related compounds like 2-amino-3,5-dichloropyridine (B145740) from 2-amino-5-chloropyridine, optimization involves controlling the molar ratio of the chlorinating agent (N-chlorosuccinimide), reaction time, and temperature. google.com These parameters are adjusted to maximize conversion while minimizing the degradation of the starting material and product.
The following table illustrates the impact of reaction conditions on the synthesis of 2-amino-3,5-dichloropyridine.
| Parameter | Range | Effect on Yield and Purity | Citation |
|---|---|---|---|
| Reactant Molar Ratio (Amine:NCS) | 1:0.5 to 1:5 | Affects completeness of reaction and potential for side reactions. | google.com |
| Temperature | 0–100°C | Higher temperatures can increase reaction rate but may lead to byproducts. A reaction at 100°C yielded 55.8% product. | google.com |
| Reaction Time | 0.5–24 hours | Shorter times (0.5 hours) were sufficient under certain temperature conditions. | google.com |
Purification Techniques
Chemical Reactivity and Derivatization of 2 Bromo 5,6 Dichloropyridin 3 Amine
Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Nucleus
The pyridine ring is inherently electron-deficient compared to benzene (B151609), a characteristic that is greatly amplified in 2-Bromo-5,6-dichloropyridin-3-amine by the presence of three powerful electron-withdrawing halogen atoms. While the amino group at the C3 position is an activating group, its influence is insufficient to overcome the substantial deactivation by the halogens and the ring nitrogen. Consequently, the pyridine nucleus of this compound is highly resistant to classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com These reactions typically require harsh conditions and often result in low yields or no reaction at all. The high degree of deactivation makes the lone available carbon position (C4) a very poor nucleophile, thus impeding attack by electrophiles.
Nucleophilic Substitution Reactions at Halogenated Positions of this compound
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the halogenated positions. imperial.ac.uk The pyridine nitrogen activates the α (C2, C6) and γ (C4) positions towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex. imperial.ac.ukthieme-connect.com
In this compound, the halogen atoms at C2, C5, and C6 are potential sites for nucleophilic attack. Generally, halogens at the C2 and C6 positions of a pyridine ring are more labile than those at C3 or C5 due to direct activation by the ring nitrogen. thieme-connect.com In this specific molecule, the bromine atom at the C2 position is the most susceptible to displacement by nucleophiles. This is followed by the chlorine at C6, with the chlorine at C5 being the least reactive towards nucleophilic substitution.
This reactivity hierarchy allows for selective functionalization. For instance, reaction with nucleophiles like amines or alkoxides under controlled conditions can lead to the preferential displacement of the C2-bromine atom, leaving the two chlorine atoms intact. This selectivity is crucial for the stepwise synthesis of more complex, polysubstituted pyridine derivatives. pharm.or.jpnih.gov
The regioselectivity observed in nucleophilic substitutions of this compound is governed by a combination of electronic and steric factors, as well as the nature of the leaving group.
Electronic Activation : The C2 and C6 positions are electronically activated for nucleophilic attack because the electronegative pyridine nitrogen can effectively stabilize the resulting negative charge in the Meisenheimer intermediate through resonance. imperial.ac.uk The C5 position lacks this direct resonance stabilization, making it significantly less reactive.
Leaving Group Ability : Bromine is a better leaving group than chlorine due to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. This intrinsic property contributes significantly to the preferential displacement of the bromine atom at the C2 position over the chlorine atoms at C5 and C6. organic-chemistry.org
Steric Hindrance : While the C2 and C6 positions are both activated, the steric environment around them can influence reactivity. However, in many cases, the electronic factors and leaving group ability are the dominant drivers of selectivity.
The general mechanism for SNAr involves the addition of the nucleophile to the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the halide ion to restore aromaticity. imperial.ac.uk The stability of this intermediate is key to the reaction's feasibility, explaining the high reactivity at the C2 and C6 positions.
Cross-Coupling Reactions Involving this compound
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its utility in these transformations.
This trifunctionalized pyridine can participate in a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents onto the pyridine core. acs.org
Suzuki-Miyaura Reaction : This reaction couples the halo-pyridine with an organoboron reagent (boronic acid or ester). It is widely used to form aryl-aryl or aryl-vinyl bonds. snnu.edu.cnrsc.org
Heck Reaction : This reaction involves the coupling of the halo-pyridine with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov
Negishi Reaction : In this coupling, an organozinc reagent is used as the nucleophilic partner. wikipedia.orgmdpi.comresearchgate.net
Stille Reaction : This reaction utilizes an organotin reagent to couple with the halo-pyridine. wikipedia.orgconicet.gov.ar
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the organometallic reagent (e.g., boronic acid, organozinc), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org
A significant advantage of using this compound in cross-coupling reactions is the ability to achieve chemoselective functionalization. The C-Br bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Cl bonds. nih.gov This difference in reactivity allows for the selective coupling at the C2 position while leaving the C5 and C6 chloro substituents untouched. rsc.org
This chemoselectivity is primarily based on the bond dissociation energies (BDEs), where C-Br < C-Cl. The lower BDE of the C-Br bond facilitates its preferential cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. By carefully controlling the reaction conditions—such as the choice of palladium catalyst, ligand, base, and temperature—it is possible to exclusively target the C2-Br bond. rsc.orgnih.gov
For instance, a Suzuki-Miyaura coupling can be performed to introduce an aryl or vinyl group at the C2 position. The resulting 2-substituted-5,6-dichloropyridin-3-amine can then be subjected to a second, more forcing cross-coupling reaction to functionalize one or both of the less reactive C-Cl bonds, providing a pathway to complex, polysubstituted pyridine derivatives. researchgate.netresearchgate.net
Data Tables
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Position | Halogen | Relative Reactivity | Rationale |
| C2 | Bromine | High | Activated by pyridine N; C-Br is a good leaving group. imperial.ac.ukthieme-connect.comorganic-chemistry.org |
| C6 | Chlorine | Moderate | Activated by pyridine N; C-Cl is a poorer leaving group than C-Br. thieme-connect.com |
| C5 | Chlorine | Low | Not directly activated by pyridine N resonance. thieme-connect.com |
Table 2: Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Site | Conditions | Rationale for Selectivity |
| Suzuki-Miyaura | C2 (Br) | Mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) | C-Br bond has lower bond dissociation energy, leading to faster oxidative addition than C-Cl bonds. nih.govrsc.org |
| Heck | C2 (Br) | Standard Heck conditions | Preferential oxidative addition at the more reactive C-Br bond. organic-chemistry.org |
| Negishi | C2 (Br) | Standard Negishi conditions | Higher reactivity of C-Br over C-Cl in the oxidative addition step. wikipedia.org |
| Stille | C2 (Br) | Standard Stille conditions | Kinetic preference for C-Br bond activation by the Pd(0) catalyst. wikipedia.orgrsc.org |
| Subsequent Couplings | C6/C5 (Cl) | Harsher conditions (e.g., stronger ligands, higher temp.) | C-Cl bonds require more energy to activate for oxidative addition. nih.gov |
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Negishi, Stille)
Evaluation of Catalytic Systems and Ligand Effects
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and its application to heteroaryl halides like this compound is heavily influenced by the choice of catalyst and ligands. The electronic and steric properties of phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) play a crucial role in the activity and selectivity of palladium-based catalytic systems. whiterose.ac.uk
Research into the site-selectivity of dihalopyridine substrates demonstrates that different palladium pre-catalysts and ligands can direct the reaction to a specific halogen-bearing carbon. whiterose.ac.uk For instance, in studies on 2,4-dihalopyridines, bulky PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes were found to promote high reactivity. whiterose.ac.uk The steric bulk of the ligand can influence catalyst activity, with larger ligands often leading to higher activity. whiterose.ac.uk
The choice of the palladium source and ligands can also determine which C-X bond is activated. In dihalopyridines, the C-Br bond is generally weaker and more susceptible to oxidative addition than a C-Cl bond. acs.org However, catalyst systems can be tuned to alter this inherent reactivity. Studies have shown that varying the ratio of palladium acetate (B1210297) (Pd(OAc)₂) to phosphine ligands like triphenylphosphine (B44618) (PPh₃) can switch the regioselectivity of the coupling reaction. acs.org Specifically, low ligand-to-palladium ratios, sometimes in the presence of quaternary ammonium (B1175870) salts, can favor coupling at an otherwise less reactive position. acs.org Ligand-free conditions, employing salts like tetra-n-butylammonium bromide (NBu₄Br) with a palladium source such as palladium(II) chloride (PdCl₂), have also been developed to achieve high selectivity in Suzuki-Miyaura couplings of dichloropyridines. nih.gov
The development of phosphine-free catalytic systems is an ongoing area of research aimed at overcoming the air and moisture sensitivity of traditional phosphine ligands. mdpi.com Supramolecular ligands, such as modified β-cyclodextrins, have been shown to accelerate Suzuki-Miyaura reactions in aqueous media, offering an alternative to conventional systems. mdpi.com
Table 1: Influence of Catalytic Systems on Cross-Coupling of Halopyridines
| Catalyst System | Ligand/Additive | Substrate Type | Key Finding | Reference |
|---|---|---|---|---|
| Palladium-NHC (PEPPSI) | N-Heterocyclic Carbenes (NHCs) | 2,4-Dihalopyridines | Bulky ligands increase catalytic activity. | whiterose.ac.uk |
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | 2,4-Dibromopyridine | Varying Pd:ligand ratio switches site-selectivity from C2 to C4. | acs.org |
| PdCl₂ | Tetra-n-butylammonium bromide (NBu₄Br) | 2,4-Dichloropyridines | Ligand-free conditions afford remarkable C4-selectivity. | nih.gov |
| Pd(OAc)₂ | Amino-Chain Modified β-cyclodextrin | Aryl Halides | Phosphine-free system shows high catalytic activity in water. | mdpi.com |
| Ru₃(CO)₁₂ | 3-Phenylpyridine (as directing group) | Benzylic Amines | Bulkier directing groups improve arylation yield. | acs.org |
Copper-Catalyzed C-N Bond Forming Reactions
Copper-catalyzed reactions, such as the Chan-Lam and Ullmann couplings, are established methods for constructing carbon-nitrogen (C-N) bonds. nih.gov These reactions are advantageous due to the lower cost of copper compared to palladium and often milder reaction conditions. nih.gov Copper catalysis can be employed to selectively form C-N bonds at halogenated positions on the pyridine ring.
For substrates like 2-amino/2-hydroxy-5-halopyridines, copper-catalyzed amination has been achieved with high yields at the C-5 position. rsc.org This demonstrates the potential for selective functionalization of halopyridines using economical copper-based systems. rsc.org The Chan-Lam reaction, which typically involves the coupling of arylboronic acids with amines or other nucleophiles using a copper catalyst like copper(II) acetate (Cu(OAc)₂), is a cornerstone of C-N bond formation. nih.gov The development of well-defined copper complexes with specific ligands can lead to excellent catalytic activity in these coupling reactions, achieving yields up to 96%. nih.gov
In addition to coupling with external nucleophiles, copper can mediate C-H amination. For example, 2-phenylpyridine (B120327) derivatives can undergo C-H amination with anilines using Cu(OAc)₂ as a promoter, providing a direct route to diarylamine structures. thieme-connect.de
Exploration of Metal-Free Cross-Coupling Methodologies
While transition-metal catalysis is dominant in cross-coupling chemistry, the development of metal-free alternatives is a significant area of research. mdpi.com These methods avoid the costs and potential toxicity associated with residual metals in the final products.
One approach involves the use of a Lewis acid, such as boron trifluoride (BF₃), to mediate the cross-coupling of pyridines. researchgate.net BF₃ can activate the pyridine ring towards nucleophilic attack. For instance, BF₃-mediated oxidative coupling of pyridines with alkynyllithium reagents has been reported, allowing for direct alkynylation at the C2 position. researchgate.net Furthermore, a novel metal-free cross-coupling has been developed between alkylmagnesium reagents and 4-substituted pyridines using BF₃·OEt₂ as a promoter. researchgate.net These methods provide a pathway to polyfunctional pyridines without the need for a transition metal catalyst. researchgate.net Another strategy for C-C bond formation involves sulfur-mediated organic synthesis, which has been considered for preparing bipyridine derivatives from pyridyl lithium or pyridyl magnesium bromide reagents. mdpi.com
Reactions Involving the Amino Functionality of this compound
The amino group at the C-3 position is a key functional handle for further derivatization through various reactions, including acylation, alkylation, arylation, and cyclocondensation.
Acylation, Alkylation, and Arylation of the Amino Group
The primary amino group of this compound can readily undergo standard N-functionalization reactions. Acylation can be achieved using acyl chlorides or anhydrides to form the corresponding amides. Alkylation can introduce alkyl groups onto the nitrogen atom.
N-Arylation, a crucial transformation for synthesizing more complex structures, is commonly achieved via palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination). acs.org This reaction has become a general and powerful tool for preparing arylated amines, which are prevalent in pharmaceuticals and organic materials. acs.org The process involves coupling the amine with an aryl halide or pseudohalide. acs.org For example, Pd-catalyzed C-N bond formation between heteroanilines and 1-bromo-2-nitrobenzene (B46134) has been performed under microwave heating to afford the coupled products in excellent yields. acs.org Similarly, benzylic amines can be prepared by the palladium-catalyzed coupling of a primary amine with a suitable aryl halide, using ligands like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP). acs.org
Cyclocondensation and Transformations Leading to Fused Nitrogen Heterocycles
The amino group, positioned adjacent to the C-2 bromo substituent, provides an ideal template for constructing fused heterocyclic systems through cyclocondensation reactions. These reactions are vital for building complex polycyclic scaffolds found in many biologically active molecules. researchgate.net
A common strategy involves reacting the aminopyridine with a bifunctional reagent, leading to the formation of a new ring fused to the pyridine core. For example, the cyclocondensation of a 3-aminopyridine-4-carboxamide with carbonyl disulfide can yield a fused 2-thioxopyrido[3,4-d]pyrimidine system. mdpi.com In a similar vein, a 3-amino-2-chloropyridine (B31603) derivative can be used in a one-pot sequence involving Sonogashira coupling followed by a palladium/copper-catalyzed C-N bond formation to construct fused heterocycles. Tandem C-N bond formation events, often using a combination of palladium and copper catalysts, can be employed to build tetraheterocyclic compounds from aminobenzodiazines and dihalopyridines. acs.org These transformations highlight the utility of the aminopyridine moiety in the synthesis of diverse fused N-heterocycles. researchgate.netacs.org
Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5,6 Dichloropyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon (¹³C) NMR for Carbon Skeleton Analysis:No ¹³C NMR spectra or chemical shift data for the carbon framework of this compound are available.
Further research in specialized chemical synthesis and characterization journals or direct experimental analysis would be required to obtain the necessary data to populate the requested article structure.
Advanced NMR Techniques for Connectivity and Conformational Studies (e.g., 2D NMR)
While one-dimensional (1D) NMR spectroscopy provides essential information about the chemical environment and number of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the molecular structure of complex molecules like 2-Bromo-5,6-dichloropyridin-3-amine. These experiments reveal through-bond and through-space correlations, providing a complete picture of atomic connectivity.
Key 2D NMR experiments for elucidating the structure of this compound and its derivatives include:
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the title compound, a COSY spectrum would be expected to show a correlation between the amine protons (-NH₂) and the aromatic proton at the C4 position, if coupling exists.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to. It is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For this compound, the HSQC spectrum would show a correlation peak between the C4-H proton and the C4 carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for piecing together the molecular skeleton, especially in molecules with quaternary carbons. For instance, the C4-H proton would show correlations to C2, C3, C5, and C6. The amine protons would be expected to show correlations to C2, C3, and C4, confirming the position of the amino group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. A NOESY spectrum could, for example, show a correlation between the amine protons and the C4-H proton, depending on the rotational conformation of the amino group.
Based on the substituent pattern, a hypothetical set of 2D NMR correlations can be predicted to confirm the structure of this compound.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |
|---|---|---|---|
| C4-H | -NH₂ (possible) | C4 | C2, C3, C5, C6 |
| -NH₂ | C4-H (possible) | N/A | C2, C3, C4 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible radiation promotes electrons from a ground state to a higher energy excited state. shu.ac.uk Molecules containing multiple bonds or atoms with non-bonding electrons, known as chromophores, are responsible for these absorptions. libretexts.org
The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the pyridine (B92270) ring and its substituents. The pyridine nucleus is a chromophore containing π electrons, and the amino group (-NH₂) and halogen atoms (-Br, -Cl) act as auxochromes, modifying the absorption characteristics of the chromophore. slideshare.net
The primary electronic transitions observed for such aromatic and heterocyclic compounds are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. shu.ac.uk For substituted pyridines, these bands are often observed in the 200-300 nm region.
n → π* Transitions: These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the pyridine nitrogen or the amino group nitrogen, to a π* antibonding orbital. elte.hu These transitions are of lower energy and result in weaker absorption bands, often appearing at longer wavelengths than π → π* transitions. shu.ac.uk
The presence of the amino group (an electron-donating group) and halogens can cause a bathochromic shift (shift to longer wavelengths) of the π → π* absorption bands of the parent pyridine ring.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbital Origin | Orbital Destination | Expected Wavelength Range | Relative Intensity |
|---|---|---|---|---|
| π → π | π (Pyridine ring) | π (Pyridine ring) | ~250-300 nm | High |
| n → π | n (N from -NH₂ or Pyridine N) | π (Pyridine ring) | ~300-380 nm | Low |
The polarity of the solvent can significantly influence the wavelength of maximum absorption (λ_max) by stabilizing the ground and excited states to different extents. youtube.com
π → π* Transitions: In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent, thus decreasing the energy gap between the ground and excited states. This results in a bathochromic (red) shift, moving the absorption to a longer wavelength. youtube.com
n → π* Transitions: For n → π* transitions, the ground state is more polar due to the localization of non-bonding electrons. Polar solvents, particularly protic solvents capable of hydrogen bonding, will stabilize the ground state more than the excited state. libretexts.org This increases the energy gap for the transition, leading to a hypsochromic (blue) shift, moving the absorption to a shorter wavelength. youtube.comlibretexts.org
Therefore, by recording the UV-Vis spectrum of this compound in solvents of varying polarity (e.g., hexane (B92381) vs. methanol), the nature of the electronic transitions can be confirmed.
Table 3: Predicted Solvent Effects on λ_max for this compound
| Transition Type | Solvent Change (e.g., Hexane to Methanol) | Effect on Energy Gap (ΔE) | Observed Shift in λ_max | Name of Shift |
|---|---|---|---|---|
| π → π | Increasing Polarity | Decrease | Shift to longer wavelength | Bathochromic (Red) Shift |
| n → π | Increasing Polarity | Increase | Shift to shorter wavelength | Hypsochromic (Blue) Shift |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, the mass spectrum would exhibit several characteristic features.
The molecular ion peak (M⁺) would be expected at an odd nominal mass due to the presence of an odd number of nitrogen atoms (the Nitrogen Rule). libretexts.org A highly distinctive feature would be the isotopic pattern of the molecular ion. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a complex cluster of peaks for the molecular ion (M⁺, M+2, M+4, M+6). The most intense peak in this cluster would correspond to the species containing ⁷⁹Br, ³⁵Cl, and ³⁵Cl.
Common fragmentation pathways for halogenated aromatic amines include:
Loss of a halogen atom: Cleavage of the C-Br or C-Cl bond is a common fragmentation pathway. miamioh.edu The loss of a bromine radical (•Br) would result in a significant fragment.
Loss of HX: Elimination of a neutral molecule like HBr or HCl is also frequently observed. miamioh.edu
Alpha-Cleavage: For amines, cleavage of the bond adjacent to the C-N bond can occur. libretexts.org
Ring Fragmentation: The pyridine ring itself can fragment, leading to smaller charged species.
Table 4: Predicted Major Ions in the Mass Spectrum of this compound (C₅H₃BrCl₂N₂)
| m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Proposed Ion/Fragment | Comments |
|---|---|---|
| 253 | [C₅H₃⁷⁹Br³⁵Cl₂N₂]⁺ | Molecular Ion (M⁺). Exhibits a complex isotopic pattern due to Br and Cl. |
| 174 | [M - Br]⁺ | Loss of a bromine radical. |
| 218 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 172 | [M - HBr]⁺ | Loss of hydrogen bromide. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound was found in the searched literature, analysis of structurally similar compounds allows for a reasoned prediction of its solid-state characteristics. nih.govrsc.org
A crystal structure analysis of the title compound would reveal:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles. The pyridine ring is expected to be largely planar, with slight distortions possible due to the bulky substituents.
Crystal Packing: How the individual molecules are arranged in the unit cell, which influences the material's macroscopic properties. Halogen bonding (interactions involving the bromine and chlorine atoms) may also contribute to the packing arrangement.
Based on crystallographic data from related aminobromopyridine derivatives, a table of expected structural parameters can be compiled. nih.govnih.gov
Table 5: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Feature | Basis of Prediction |
|---|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic | Common for substituted pyridines |
| C-Br Bond Length | ~1.85 - 1.90 Å | Standard for C(sp²)-Br bonds |
| C-Cl Bond Length | ~1.70 - 1.75 Å | Standard for C(sp²)-Cl bonds |
| C-N (amine) Bond Length | ~1.35 - 1.40 Å | Typical for aromatic amines |
| Intermolecular Interactions | N-H···N hydrogen bonding | Presence of -NH₂ donor and pyridine N acceptor |
Theoretical and Computational Investigations of 2 Bromo 5,6 Dichloropyridin 3 Amine
Quantum Mechanical Studies of Molecular Structure and Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods model the molecule's electronic structure to predict its geometry, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Geometric Optimization and Vibrational Spectra
Density Functional Theory (DFT) is a preferred method for investigating the properties of molecular systems. For a molecule like 2-Bromo-5,6-dichloropyridin-3-amine, DFT calculations would typically be used to find the most stable three-dimensional arrangement of its atoms, a process known as geometric optimization. Following optimization, the same theoretical level can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. Although studies on analogous molecules like 4-amino-2,6-dichloropyridine (B16260) and 3-bromo-2-hydroxypyridine (B31989) have utilized DFT for such analyses, specific data for this compound remains un-reported.
Hartree-Fock (HF) Methods for Comparative Analysis
The Hartree-Fock (HF) method is another foundational ab initio approach used in computational chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a valuable baseline for comparison. In studies of similar molecules, HF calculations are often performed alongside DFT to provide a comparative analysis of the predicted structural and electronic properties. A comparative HF study for this compound has not been documented.
Basis Set Selection and Optimization of Computational Parameters
The accuracy of both DFT and HF calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets like Pople's 6-31G or 6-311G are often augmented with polarization (d,p) and diffuse (++, G) functions to better describe chemical bonding and electron distribution. The selection of an appropriate basis set, such as 6-311++G(d,p), is a critical step in setting up the computational model to ensure a balance between accuracy and computational cost. Specific optimization of these parameters for this compound has not been published.
Electronic Structure and Reactivity Analysis
The electronic properties of a molecule, particularly the frontier molecular orbitals, are key to understanding its reactivity and kinetic behavior.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity towards electrophiles and nucleophiles. For instance, analysis of the HOMO-LUMO distribution in related pyridines helps in understanding their interaction mechanisms. However, a specific HOMO-LUMO analysis for this compound is not available in the literature.
Energy Gap Calculations and Prediction of Chemical Reactivity and Kinetic Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. Calculations on similar compounds have determined these gaps to predict their stability and reactivity profiles. Such calculations and the resulting predictions for this compound have yet to be reported.
Non-Covalent Interaction (NCI) Analysis
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Atoms in Molecules (AIM) theory, a powerful quantum mechanical approach, offers profound insights into the nature of chemical bonds and intermolecular interactions within a molecular system. acs.org This theory is predicated on the topological analysis of the electron density, ρ(r), a scalar field that can be calculated using computational chemistry methods. acs.orgmdpi.com By examining the critical points of this density, particularly bond critical points (BCPs), one can characterize the strength and nature of chemical bonds. researchgate.net The value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at a BCP are key descriptors. A high ρ(r) value typically indicates a strong covalent bond, whereas a low value suggests a weaker, closed-shell interaction such as a hydrogen bond or a halogen bond. mdpi.commdpi.com The sign of the Laplacian of the electron density, ∇²ρ(r), distinguishes between shared-shell interactions (covalent bonds), where ∇²ρ(r) < 0, and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions), where ∇²ρ(r) > 0. acs.org
For a molecule like this compound, which features a variety of atoms including halogens and an amine group attached to a pyridine (B92270) ring, AIM analysis is particularly useful for elucidating the electronic structure and bonding characteristics. nih.govmdpi.com The presence of bromine, chlorine, and nitrogen atoms creates a complex electronic environment where various types of interactions can be quantitatively described.
Detailed computational studies on halogenated pyridines and related aromatic systems provide a basis for understanding the bonding in this compound. researchgate.netresearchgate.net The analysis focuses on the covalent bonds within the molecule and potential non-covalent interactions that may occur in a condensed phase or in molecular aggregates.
Detailed Research Findings
Theoretical calculations, typically employing density functional theory (DFT), are used to optimize the molecular geometry of this compound and to compute its electron density distribution. frontiersin.orgresearchgate.net Subsequent AIM analysis of this electron density reveals the properties of the bond critical points for each bond in the molecule.
The key covalent bonds for analysis include the C-Br, C-Cl, C-N, C-C, and N-H bonds. The electron density at the BCP for these bonds provides a measure of their covalent character and strength. For instance, the C-halogen bonds (C-Br and C-Cl) are expected to exhibit significant electron density, characteristic of strong covalent interactions. iucr.org The Laplacian of the electron density for these bonds would be negative, confirming their shared-shell nature.
Furthermore, the amine group (-NH₂) introduces the possibility of intramolecular and intermolecular hydrogen bonding. An AIM analysis can identify a bond path and a corresponding BCP between the amine hydrogen and a nearby electronegative atom, such as the nitrogen of an adjacent molecule or one of the halogen atoms. semanticscholar.org The low electron density and positive Laplacian at such a BCP would confirm the presence of a weak, closed-shell hydrogen bond. mdpi.com
Similarly, the bromine and chlorine atoms can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.orgnih.gov AIM theory can detect the BCP corresponding to a C-X···N or C-X···O (where X is Br or Cl) halogen bond, characterized by low ρ(r) and positive ∇²ρ(r) values. mdpi.comiucr.org
The following table presents hypothetical, yet representative, AIM parameters for the principal covalent bonds in this compound, derived from trends observed in similar halogenated aromatic amines. researchgate.netmdpi.commdpi.com
Table 1: Theoretical AIM Parameters for Covalent Bonds in this compound
| Bond | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Bond Character |
|---|---|---|---|
| C-Br | 0.15 - 0.20 | -0.20 - -0.25 | Polar Covalent |
| C-Cl | 0.18 - 0.23 | -0.25 - -0.30 | Polar Covalent |
| C-N (amine) | 0.28 - 0.32 | -0.80 - -0.90 | Polar Covalent |
| C-N (ring) | 0.30 - 0.35 | -0.90 - -1.00 | Polar Covalent |
| C-C (aromatic) | 0.32 - 0.36 | -0.95 - -1.10 | Covalent |
| N-H | 0.33 - 0.37 | -1.10 - -1.25 | Polar Covalent |
The data in the table illustrates that the N-H and C-C bonds exhibit the highest degree of covalent character, as indicated by their larger electron densities and more negative Laplacian values. The C-halogen bonds show lower, yet substantial, electron densities, reflecting their polar covalent nature. The analysis of these parameters provides a detailed electronic picture of the molecule, highlighting the regions of charge concentration and depletion, which are crucial for understanding its chemical reactivity and intermolecular interactions.
Advanced Materials and Chemical Applications of 2 Bromo 5,6 Dichloropyridin 3 Amine and Its Derivatives
Role as Ligands in Transition Metal Complexes and Catalysis
The unique electronic and steric properties of 2-bromo-5,6-dichloropyridin-3-amine and its derivatives make them valuable precursors for ligands in transition metal chemistry. The presence of multiple halogen atoms and an amino group allows for tailored modifications to fine-tune the coordination environment around a metal center, influencing the resulting complex's stability, reactivity, and catalytic performance.
Design and Synthesis of Ligands for Extended Metal Atom Chains (EMACs)
Extended Metal Atom Chains (EMACs) are linear arrangements of multiple metal ions held together by surrounding ligands. These structures are of significant interest due to their unique magnetic and electronic properties. georgiasouthern.edugeorgiasouthern.edu However, the synthesis of stable EMACs presents a considerable challenge due to the inherent weakness of many metal-metal bonds and the specific ligand architectures required for their stabilization. georgiasouthern.edugeorgiasouthern.edu
Research has focused on designing and synthesizing novel ligands to create more robust EMACs. georgiasouthern.edugeorgiasouthern.edu While this compound itself is not directly cited in the synthesis of EMAC ligands in the provided results, the broader class of substituted aminopyridines is central to this field. For instance, derivatives like 2-bromo-6-methylaminopyridine have been used to synthesize scaffolded ligands aimed at improving the stability of EMACs. georgiasouthern.edugeorgiasouthern.edu The synthetic strategy often involves the amination of a dihalopyridine, such as 2,6-dibromopyridine (B144722), to introduce desired functionalities. georgiasouthern.edugeorgiasouthern.edu These modified pyridines can then be further reacted to create more complex, multidentate ligands capable of encapsulating a linear chain of metal atoms. georgiasouthern.edugeorgiasouthern.edu The stability of the resulting EMACs can be enhanced by using scaffolded ligands, which can create a more organized and less disordered coordination environment around the metal chain. georgiasouthern.edu
Investigation of Coordination Chemistry and Catalytic Activity in Organic Transformations
The coordination chemistry of ligands derived from substituted pyridines is a rich area of study. The nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group can both coordinate to transition metals, leading to a variety of coordination modes. The halogen substituents on the pyridine ring also play a crucial role, influencing the electronic properties of the ligand and providing potential sites for further functionalization or secondary interactions within the metal complex. researchgate.net
Complexes bearing ligands derived from substituted aminopyridines have shown catalytic activity in various organic transformations. For example, palladium complexes with phosphine (B1218219) ligands are widely used for C-N cross-coupling reactions to form arylamines, which are important structures in pharmaceuticals and materials. acs.org Ruthenium(II) complexes with N-heterocyclic carbene (NHC) ligands derived from substituted pyridines have been investigated for transfer hydrogenation of ketones. researchgate.net Furthermore, rhodium composites with ligands like benzotriazole-pyrimidine have demonstrated efficiency in dehydrogenation and borrowing hydrogen reactions. researchgate.net
Precursors for Functional Materials and Advanced Polymer Architectures
The reactivity of the bromine and chlorine atoms in this compound and its analogs makes them valuable precursors for the synthesis of functional materials and advanced polymer architectures. The halogen atoms can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
For example, substituted pyridines are key components in the construction of coordination polymers. researchgate.net These materials are formed by the self-assembly of metal ions and organic ligands, creating extended one-, two-, or three-dimensional networks. The properties of these coordination polymers, such as their porosity, luminescence, and magnetic behavior, can be tuned by carefully selecting the metal ion and the organic linker. researchgate.net Halogenated pyridines can participate in halogen bonding, a type of noncovalent interaction that can play a significant role in directing the crystal packing and dimensionality of these materials. researchgate.netresearchgate.net
In the realm of polymer chemistry, derivatives of this compound can be used to synthesize monomers for polymerization reactions. For instance, titanium complexes bearing tripodal ligands with oxazoline (B21484) and aminopyridine functionalities have been synthesized and investigated for ethylene (B1197577) polymerization. researchgate.net The activity of these complexes is influenced by the specific ligand structure.
Applications in Agrochemical Research as Chemical Intermediates (excluding toxicological aspects)
Halogenated pyridines are crucial intermediates in the synthesis of a wide array of agrochemicals, including herbicides and insecticides. google.com The specific substitution pattern of halogens on the pyridine ring is often critical for the biological activity of the final product. This compound, with its multiple halogen substituents, serves as a versatile building block in this field.
The bromine and chlorine atoms can be selectively functionalized through various chemical transformations, such as nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This allows for the efficient construction of complex molecular architectures required for modern agrochemicals. For example, 2,5-dichloropyridine (B42133) is a valuable intermediate for producing herbicides and insecticides. google.com While the direct application of this compound is not detailed, its structural motifs are found in various agrochemical precursors. The ability to perform selective reactions on the different halogen positions is a key advantage in multistep syntheses.
Other Chemical Technology Applications and Industrial Relevance
Beyond the specific applications mentioned above, this compound and related halogenated pyridines have broader relevance in chemical technology and industry. They are considered important organic intermediates for the synthesis of pharmaceuticals and dyestuffs. chemicalbook.combiosynce.com The presence of reactive halogen atoms allows for their use in a variety of coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental transformations in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. mdpi.com
The industrial production of such halogenated pyridines is crucial for supplying the pharmaceutical and agrochemical industries. google.comechemi.com Efficient and scalable synthetic routes are continuously being developed to meet the demand for these key intermediates. google.com For instance, methods for the large-scale production of compounds like 5-bromo-2,4-dichloropyridine (B1280864) have been patented, highlighting their industrial importance. google.com
Future Directions and Emerging Research Avenues for 2 Bromo 5,6 Dichloropyridin 3 Amine
Development of Novel and More Efficient Synthetic Routes
The future of 2-Bromo-5,6-dichloropyridin-3-amine hinges on the development of more efficient and versatile synthetic methodologies. While classical methods for pyridine (B92270) synthesis exist, emerging strategies offer significant improvements in yield, selectivity, and environmental impact. ijpsonline.comijarsct.co.in
Catalyst-mediated synthesis, particularly using transition metals, will continue to be a major focus. researchgate.net Innovations in copper-catalyzed cross-coupling reactions, for example, could provide milder and more efficient routes to aminopyridine derivatives. nih.govresearchgate.net The exploration of novel catalyst systems, including biocatalysts, is also a promising area that aligns with the principles of green chemistry. numberanalytics.com
| Synthetic Strategy | Potential Advantages for this compound |
| Late-Stage Functionalization | Access to a diverse range of analogues by modifying a common pyridine core. |
| Multicomponent Reactions | Increased efficiency, reduced waste, and simplified purification. nih.govresearchgate.net |
| Advanced Catalysis | Milder reaction conditions, higher yields, and improved selectivity. researchgate.net |
| Biocatalysis | Environmentally benign synthesis using enzymes. numberanalytics.com |
Exploration of Underexplored Reactivity Profiles and Novel Chemical Transformations
The unique arrangement of substituents in this compound offers a rich landscape for exploring novel chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing halogen atoms significantly influences the reactivity of the pyridine ring.
Future studies will likely investigate the selective functionalization at the remaining C-H position. Furthermore, the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions will be a key area of exploration, allowing for the sequential and site-selective introduction of new functional groups. The development of new methods for the meta-C-H functionalization of pyridines could also open up new avenues for modifying the core structure. innovations-report.comuni-muenster.desnnu.edu.cn
The amino group itself is a handle for a variety of transformations, including diazotization followed by substitution, acylation, and N-arylation reactions. Exploring these reactions in the context of the polyhalogenated pyridine core could lead to the discovery of novel compounds with interesting electronic and steric properties. The potential for the compound to undergo nucleophilic aromatic substitution, particularly displacement of the chlorine atoms, warrants further investigation under various reaction conditions. pearson.com
Advanced Computational Modeling and Machine Learning for Property Prediction and Reaction Design
Computational chemistry and machine learning are poised to play a pivotal role in accelerating research on this compound. Quantum chemical calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.net
Future research will likely employ Density Functional Theory (DFT) to model reaction pathways and predict the regioselectivity of various transformations. researchgate.net This can help in designing experiments and optimizing reaction conditions. Computational studies can also be used to predict the physicochemical properties of the molecule, such as its solubility, lipophilicity, and electronic properties, which are crucial for its potential applications.
Machine learning (ML) models, trained on large datasets of pyridine derivatives, can be used to predict a wide range of properties, from basicity to corrosion inhibition efficiency. nih.govresearchgate.netkneopen.comdinus.ac.idscispace.com By developing QSPR (Quantitative Structure-Property Relationship) models specifically for polyhalogenated aminopyridines, researchers can rapidly screen virtual libraries of derivatives to identify candidates with desired properties, thereby streamlining the discovery process. researchgate.netdinus.ac.id
Integration into Supramolecular Architectures and Self-Assembled Systems
The presence of a pyridine nitrogen, an amino group, and halogen atoms makes this compound an excellent candidate for the construction of supramolecular assemblies. The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively, while the halogen atoms can participate in halogen bonding interactions. nih.govbohrium.comacs.org
Future research will focus on exploiting these non-covalent interactions to design and synthesize novel supramolecular structures such as coordination polymers, metal-organic frameworks (MOFs), and self-assembled monolayers. oup.compsu.edursc.orgscilit.com The ability of pyridine-based ligands to coordinate with transition metals opens up possibilities for creating discrete, well-defined molecular cages and other complex architectures. oup.comacs.org The interplay between hydrogen and halogen bonding could be harnessed to control the packing of these molecules in the solid state, leading to materials with tailored properties. nih.gov The use of halogenated ligands in polyoxometalate chemistry is another emerging area where this compound could find application. acs.org
| Interaction Type | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | Formation of predictable synthons with carboxylic acids and other functional groups. nih.gov |
| Halogen Bonding | Directional interactions for crystal engineering and the formation of extended networks. nih.govbohrium.comacs.org |
| Metal Coordination | Self-assembly of macrocycles, cages, and polymers with transition metals. oup.compsu.edursc.org |
Sustainable Chemistry Initiatives for Synthesis and Application Development
The principles of green chemistry will be integral to the future development and application of this compound. This includes the development of synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. ijpsonline.comijarsct.co.innih.govresearchgate.net
Future research will likely focus on utilizing greener solvents, such as deep eutectic solvents, or employing solvent-free reaction conditions. mdpi.comresearchgate.net The use of microwave-assisted synthesis can also contribute to more sustainable processes by reducing reaction times and energy consumption. nih.gov The development of catalytic systems that can be recycled and reused will also be a key aspect of sustainable synthesis.
Beyond synthesis, the development of applications for this compound will also be guided by sustainability principles. This includes exploring its use in the synthesis of functional materials from renewable resources or in applications that contribute to environmental remediation. The synthesis of aromatic amines from lignin-derived monomers is an example of how bio-based feedstocks can be utilized. acs.org A focus on creating biodegradable materials or molecules with a lower environmental footprint will be crucial for the long-term viability of this compound and its derivatives. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-5,6-dichloropyridin-3-amine, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via halogenation and amination of pyridine derivatives. A common approach involves regioselective bromination and chlorination of a pyridin-3-amine precursor. For example, chlorination of 3-aminopyridine using POCl₃ or SOCl₂ under controlled temperatures (60–80°C) yields dichlorinated intermediates, followed by bromination with NBS (N-bromosuccinimide) in the presence of a radical initiator like AIBN . Key intermediates include 5,6-dichloropyridin-3-amine and brominated analogs, with purity monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the regioselectivity of halogenation achieved in the synthesis of this compound?
- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. The amino group at position 3 directs electrophilic substitution to the ortho and para positions. Chlorination at positions 5 and 6 is favored due to the electron-donating amino group, while bromination at position 2 is achieved via radical mechanisms to avoid over-halogenation . Computational DFT studies (e.g., Gaussian 09) can predict reactivity trends by analyzing frontier molecular orbitals .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substitution patterns. The amino proton appears as a broad singlet (~δ 5.5–6.0 ppm), while aromatic protons show splitting due to adjacent halogens .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]+: ~265.9 Da).
- XRD : Single-crystal X-ray diffraction resolves spatial arrangement, critical for confirming regiochemistry .
Advanced Research Questions
Q. How does this compound behave under nucleophilic aromatic substitution (SNAr) conditions?
- Methodological Answer : The bromine at position 2 is more reactive in SNAr due to lower bond dissociation energy compared to chlorines. Reaction with amines (e.g., pyrrolidine) in DMF at 100°C yields 2-amino-5,6-dichloropyridin-3-amine. Kinetic studies (monitored via UV-Vis spectroscopy) reveal pseudo-first-order dependence on nucleophile concentration . Competing side reactions (e.g., dehalogenation) are minimized using anhydrous conditions .
Q. What strategies mitigate contradictions in spectroscopic data for halogenated pyridin-amines?
- Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or tautomerism. For example, DMSO-d₆ stabilizes the amino tautomer, while CDCl₃ may favor imino forms. Cross-validation with 2D NMR (e.g., HSQC, HMBC) and variable-temperature NMR resolves ambiguities . IR spectroscopy (N-H stretching ~3400 cm⁻¹) further confirms tautomeric states .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., halogen placement) with bioactivity. For instance, bromine enhances lipophilicity (logP ~2.8), improving membrane permeability in antifungal assays . MD simulations (GROMACS) assess binding stability to target enzymes (e.g., CYP51 in fungi) .
Q. What are the challenges in functionalizing this compound via cross-coupling reactions?
- Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized bases (K₂CO₃ in toluene/EtOH). Competing dehalogenation at positions 5/6 is suppressed using bulky ligands (XPhos) . Sonogashira coupling with terminal alkynes faces limitations due to steric hindrance from adjacent halogens, requiring microwave-assisted conditions (120°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
